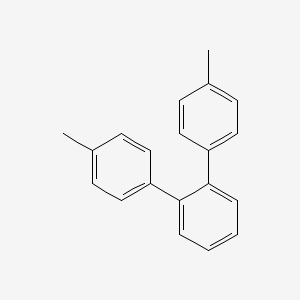
1,2-bis(4-methylphenyl)benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1’:2’,1’‘-Terphenyl, 4,4’‘-dimethyl- is an organic compound with a complex aromatic structure. It is part of the terphenyl family, which consists of three benzene rings connected by single bonds. The presence of two methyl groups at the 4 and 4’’ positions adds to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’:2’,1’‘-Terphenyl, 4,4’'-dimethyl- typically involves the coupling of benzene derivatives. One common method is the Suzuki coupling reaction, which uses palladium catalysts to facilitate the formation of carbon-carbon bonds between aryl halides and aryl boronic acids . The reaction conditions often include a base such as potassium carbonate and a solvent like toluene, under an inert atmosphere.
Industrial Production Methods
Industrial production of this compound may involve similar coupling reactions but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the process. The reaction conditions are optimized to ensure high purity and minimal by-products.
化学反应分析
Types of Reactions
1,1’:2’,1’‘-Terphenyl, 4,4’'-dimethyl- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This can lead to the formation of hydrogenated derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents on the benzene rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated terphenyls, while substitution reactions can produce halogenated derivatives.
科学研究应用
1,1’:2’,1’‘-Terphenyl, 4,4’'-dimethyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its use in drug development and as a pharmacophore in medicinal chemistry.
作用机制
The mechanism by which 1,1’:2’,1’‘-Terphenyl, 4,4’'-dimethyl- exerts its effects involves interactions with various molecular targets. Its aromatic structure allows it to engage in π-π stacking interactions with other aromatic compounds. This can influence the compound’s binding affinity and specificity towards certain enzymes or receptors. The pathways involved may include modulation of signal transduction processes and alteration of cellular functions.
相似化合物的比较
Similar Compounds
1,1’4’,1’'-Terphenyl: Lacks the methyl groups, resulting in different chemical properties.
1,2,4-Triphenylbenzene: Another member of the terphenyl family with distinct substitution patterns.
4,4’‘-Dimethyl-5’-(p-tolyl)-1,1’3’,1’'-terphenyl: Contains additional substituents that further modify its properties.
Uniqueness
1,1’:2’,1’‘-Terphenyl, 4,4’'-dimethyl- stands out due to the specific placement of the methyl groups, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for various applications in research and industry.
属性
CAS 编号 |
64586-14-7 |
|---|---|
分子式 |
C20H18 |
分子量 |
258.4 g/mol |
IUPAC 名称 |
1,2-bis(4-methylphenyl)benzene |
InChI |
InChI=1S/C20H18/c1-15-7-11-17(12-8-15)19-5-3-4-6-20(19)18-13-9-16(2)10-14-18/h3-14H,1-2H3 |
InChI 键 |
YWBQRFZBFNEBRX-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)C2=CC=CC=C2C3=CC=C(C=C3)C |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
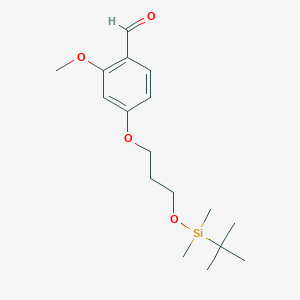
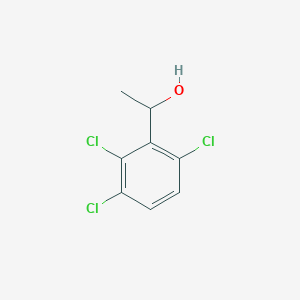
![1-[4-(3-Methoxyphenyl)-1,3-thiazol-2-yl]piperazine](/img/structure/B8512885.png)
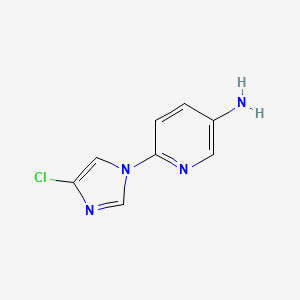
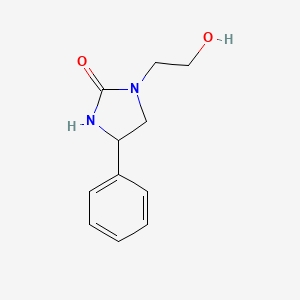
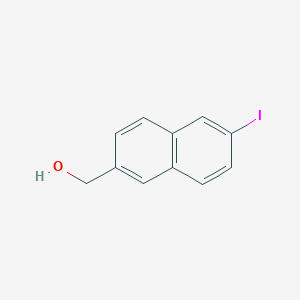
![Piperazine,1-[2,3'-bipyridin]-6'-yl-](/img/structure/B8512921.png)
![1-ethyl-5-methyl-1H-[1,2,4]triazole-3-carbaldehyde](/img/structure/B8512928.png)
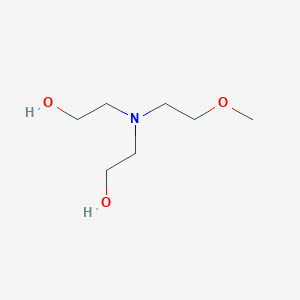
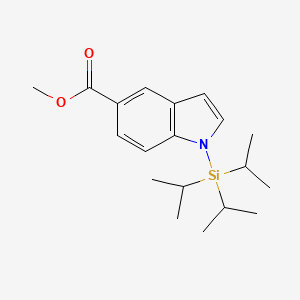
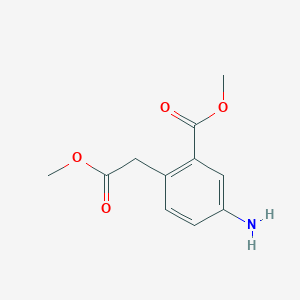


![2-Phenyl-1-[1-(phenylmethyl)-4-piperidinyl]ethanone](/img/structure/B8512966.png)
